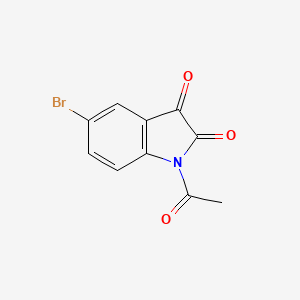

1-Acetyl-5-bromo-1H-indole-2,3-dione

CAS No.: 81964-65-0

Cat. No.: VC2343493

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81964-65-0 |

|---|---|

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 1-acetyl-5-bromoindole-2,3-dione |

| Standard InChI | InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 |

| Standard InChI Key | RWHNHBSIKDWLFH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O |

| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Introduction

Chemical Structure and Properties

1-Acetyl-5-bromo-1H-indole-2,3-dione belongs to the indole family, a group of heterocyclic compounds widely distributed in nature and extensively used in pharmaceutical research. The compound is characterized by its unique structure featuring an acetyl group at the N1 position, a bromine atom at the C5 position, and a dione moiety at positions C2 and C3 of the indole ring system.

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 81964-65-0 |

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 1-acetyl-5-bromoindole-2,3-dione |

| Physical Appearance | Brown powder |

| Melting Point | 167-169°C |

Structural Identifiers

The compound can be identified using several standardized chemical notations:

| Identifier Type | Notation |

|---|---|

| InChI | InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 |

| InChIKey | RWHNHBSIKDWLFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O |

The molecular structure of 1-Acetyl-5-bromo-1H-indole-2,3-dione features a planar indole ring system with the bromine atom, the acetyl group, and the two ketone oxygen atoms all contributing to its unique chemical properties and biological activities . The presence of these functional groups provides multiple sites for potential interactions with biological targets, explaining its diverse pharmacological effects.

Synthesis Methods

The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione typically involves specific chemical routes that ensure high yield and purity of the final product. The most common approach is through the bromination of 1-acetylindole-2,3-dione, a process requiring careful control of reaction conditions.

Standard Synthetic Route

The synthesis generally follows a two-step process:

-

Acetylation of isatin (1H-indole-2,3-dione) to form 1-acetylindole-2,3-dione

-

Bromination at the C5 position using bromine or an appropriate bromine source

This synthetic pathway requires optimization of several parameters, including temperature, reaction time, and solvent selection, to achieve high yields and minimize side products .

Experimental Procedure

A typical laboratory procedure involves:

-

Dissolving 1-acetylindole-2,3-dione in an appropriate solvent (often acetic acid or chloroform)

-

Adding bromine dropwise at controlled temperature (usually 0-5°C)

-

Stirring the reaction mixture for a specified period (typically 1-3 hours)

-

Quenching the reaction, followed by isolation and purification steps

The resulting product is characterized by spectroscopic methods including NMR spectroscopy, which confirms the presence of the acetyl group and the bromine atom at their respective positions.

Biological Activities

1-Acetyl-5-bromo-1H-indole-2,3-dione exhibits a range of biological activities that make it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various pathogenic microorganisms. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Antibacterial Activity

Research on derivatives of 1-Acetyl-5-bromo-1H-indole-2,3-dione has revealed promising antibacterial properties. For instance, compounds synthesized from N-acetylisatines, including 1-Acetyl-5-bromo-1H-indole-2,3-dione (designated as 4b in the study), demonstrated significant activity against several bacterial pathogens .

| Pathogen | Inhibition Zone Diameter (mm) | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | 15-18 | 4.69-22.9 |

| Escherichia coli | 12-15 | Not specified |

| Pseudomonas aeruginosa | 10-14 | 62.5 μg/mL |

These results suggest potential applications in developing new antibacterial agents, particularly against resistant strains where conventional antibiotics may be ineffective.

Antifungal Activity

The compound also exhibits antifungal properties, with studies showing activity against Candida albicans and other fungal pathogens:

| Fungal Strain | MIC Range (μM) |

|---|---|

| Candida albicans | 16.69-78.23 |

| Other Candida species | 25-100 |

Anticancer Activity

1-Acetyl-5-bromo-1H-indole-2,3-dione has demonstrated cytotoxic effects against several cancer cell lines. Research indicates that the compound and its derivatives can induce apoptosis and inhibit proliferation in cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| A549 (Lung Cancer) | 2.93 ± 0.47 |

These findings highlight the potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione as a lead compound in anticancer drug development.

Anti-inflammatory Activity

Studies suggest that 1-Acetyl-5-bromo-1H-indole-2,3-dione possesses anti-inflammatory properties, modulating inflammatory pathways and reducing pro-inflammatory cytokines. This activity adds to its therapeutic potential, particularly for conditions involving inflammation.

Mechanism of Action

The biological activities of 1-Acetyl-5-bromo-1H-indole-2,3-dione are attributed to its interactions with multiple molecular targets and biochemical pathways.

Target Interactions

The compound is known to bind with high affinity to various receptors and enzymes, leading to its diverse biological effects. These interactions are facilitated by its unique structural features, including:

-

The acetyl group, which can participate in hydrogen bonding and enhance lipophilicity

-

The bromine atom, which influences electronic distribution and binding affinity

-

The dione moiety, which provides additional sites for interactions with target proteins

Antimicrobial Mechanism

Molecular docking studies have provided insights into how derivatives of 1-Acetyl-5-bromo-1H-indole-2,3-dione interact with bacterial and fungal targets. For example, a study on a derivative (compound 5c) revealed binding interactions with bacterial protein 4DH6 with a binding energy of -7.88 kcal/mol and an estimated inhibition constant (Ki) of 1.67 μM .

| Protein ID | Binding Energy (ΔE) [kcal/mol] | Estimated Inhibition Constant (Ki) [μM] | Bounded Residues |

|---|---|---|---|

| 4DH6 (Bacterial) | −7.88 | 1.67 | THR232, GLY230, and PRO70 |

| 1EA1 (Fungal) | −7.28 | 4.63 | ARG326, HIS392, GLN72, VAL395, and ASN102 |

These findings suggest that the compound and its derivatives may exert their antimicrobial effects through specific interactions with key protein targets in bacterial and fungal cells.

Anticancer Mechanism

The anticancer activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione is believed to involve multiple mechanisms, including:

-

Induction of apoptosis through activation of death receptor pathways

-

Inhibition of cell proliferation by interfering with cell cycle regulation

-

Modulation of signaling pathways involved in cancer cell survival and growth

Applications in Research and Drug Development

The unique properties of 1-Acetyl-5-bromo-1H-indole-2,3-dione make it valuable in various research and pharmaceutical applications.

Chemical Building Block

The compound serves as an important intermediate in organic synthesis, particularly for developing more complex indole derivatives. Its reactive functional groups allow for diverse chemical transformations, enabling the creation of compound libraries for drug discovery programs.

Pharmaceutical Development

The biological activities of 1-Acetyl-5-bromo-1H-indole-2,3-dione have prompted investigations into its potential as a lead compound for pharmaceutical development:

-

Antimicrobial agents: Development of new antibiotics and antifungal drugs

-

Anticancer therapies: Design of targeted cytotoxic agents

-

Anti-inflammatory drugs: Creation of novel treatments for inflammatory conditions

Research Applications

In addition to its therapeutic potential, the compound has applications in basic research:

-

As a molecular probe for studying biological pathways

-

In structure-activity relationship studies to understand receptor-ligand interactions

-

As a reference compound in the development of analytical methods

Chemical Reactions and Derivatization

1-Acetyl-5-bromo-1H-indole-2,3-dione participates in various chemical reactions, allowing for the synthesis of new derivatives with potentially enhanced biological activities.

Common Reactions

The compound can undergo several transformations:

Ring Opening Reactions

One interesting reaction is the ring opening at the C2 position, as demonstrated in a study where N-acetylisatines, including 1-Acetyl-5-bromo-1H-indole-2,3-dione (4b), were subjected to reaction with different indole-bearing hydrazides to afford glyoxylamides with antimicrobial properties .

Wittig Reactions

An unusual reaction of 1-Acetyl-5-bromo-1H-indole-2,3-dione with ethyl (triphenylphosphoranylidene)acetate has been reported, leading to complex spirocyclic products . This demonstrates the compound's versatility in organic synthesis.

Substitution Reactions

The bromine atom can be substituted with various nucleophiles, expanding the range of possible derivatives.

Structure-Activity Relationship

Modifications to the structure of 1-Acetyl-5-bromo-1H-indole-2,3-dione can significantly impact its biological activities. Studies have shown that:

-

The acetyl group at N1 enhances lipophilicity and cellular uptake

-

The bromine at C5 influences binding affinity and selectivity

-

Modifications to the dione moiety can alter receptor interactions

Understanding these structure-activity relationships is crucial for rational drug design based on this scaffold.

Comparative Analysis with Related Compounds

Comparing 1-Acetyl-5-bromo-1H-indole-2,3-dione with structurally related compounds provides insights into the importance of specific functional groups for biological activity.

Comparison with Other N-Substituted Isatins

| Compound | Structure Difference | Biological Activity Comparison |

|---|---|---|

| 1-Acetyl-1H-indole-2,3-dione | Lacks bromine at C5 | Generally lower antimicrobial activity |

| 1-Acetyl-5-chloro-1H-indole-2,3-dione | Chlorine instead of bromine at C5 | Similar activity profile but different potency |

| 5-Bromo-1-nonylindoline-2,3-dione | Nonyl chain instead of acetyl at N1 | Different physicochemical properties and bioavailability |

Significance of the Bromine Substitution

The presence of the bromine atom at the C5 position significantly influences the compound's properties:

-

Enhances lipophilicity, affecting membrane permeability

-

Creates a specific electronic distribution that impacts receptor binding

-

Provides a site for further functionalization through substitution reactions

Studies on 5-Bromo-1-nonylindoline-2,3-dione have shown that the indoline ring system and the two ketonic oxygen atoms are virtually coplanar, with the largest deviation being 0.059 Å . This planarity likely contributes to the biological activities of brominated indoline derivatives, including 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Future Research Directions

The current understanding of 1-Acetyl-5-bromo-1H-indole-2,3-dione points to several promising avenues for future research:

Medicinal Chemistry

Further exploration of structure-activity relationships could lead to more potent and selective derivatives. Specific research directions include:

-

Development of hybrid molecules combining the indole scaffold with other bioactive moieties

-

Exploration of alternative substitution patterns to optimize biological activities

-

Investigation of targeted delivery systems for enhanced efficacy and reduced side effects

Mechanism Studies

More detailed studies on the mechanism of action would enhance our understanding of how 1-Acetyl-5-bromo-1H-indole-2,3-dione interacts with its biological targets:

-

Crystallographic studies of protein-ligand complexes

-

In silico modeling and simulation of binding interactions

-

Investigation of downstream signaling pathways affected by the compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume